

(rel)-RSD 921: A Technical Guide to its Pharmacological Profile

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Compound of Interest		
Compound Name:	(rel)-RSD 921	
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(rel)-RSD 921, also known as PD-123497, is a novel, structurally unique arylbenzacetamide derivative that has demonstrated potent sodium channel blocking activity.[1][2] This technical guide provides a comprehensive overview of its pharmacological profile, detailing its mechanism of action, quantitative properties, and the experimental protocols used for its characterization. It is intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Sodium Channel Blockade

(rel)-RSD 921 is classified as a Class I antiarrhythmic agent due to its primary mechanism of blocking voltage-gated sodium channels.[1][3] Its action is characterized by a preferential interaction with the open state of the Na+ channel, leading to a concentration- and use-dependent blockade.[1][3] This property suggests potential for significant local anesthetic and antiarrhythmic effects, particularly under conditions of ischemia or anoxia where cells are more depolarized.[1][3]

While its primary target is the sodium channel, **(rel)-RSD 921** has also been shown to block transient and sustained outward potassium currents, although with lower potency.[4][5] Notably, it is the R,R enantiomer of the kappa (k) opioid receptor agonist PD117,302, but it lacks significant activity at opioid receptors.[4][6]

Quantitative Pharmacological Data



The following tables summarize the key quantitative data on the pharmacological effects of **(rel)-RSD 921**.

Table 1: Tonic Block of Sodium Channel Isoforms by (rel)-RSD 921

Channel Isoform	EC50 (μM)	Source
Rat Heart (rH1 / rNav1.5)	47 ± 3	[1][6]
Rat Skeletal Muscle (rSkM1 / rNav1.4)	35 ± 3	[1][6]
Rat Neuronal (rBIIA / rNav1.2)	37 ± 4	[1][6]
Non-inactivating Neuronal Mutant (IFMQ3)	110 ± 5.5	[1][3]

Table 2: Kinetic Parameters of (rel)-RSD 921 Block on IFMQ3 Mutant Channels

Parameter	Value	Source
kon (M-1s-1)	0.11 ± 0.012 × 106	[1][3]
koff (s-1)	12.5 ± 2.5	[1][3]
KD (μM)	117 ± 31	[1][3]
Recovery Time Constant from Open Channel Block (s)	14 ± 2.7	[1][3]

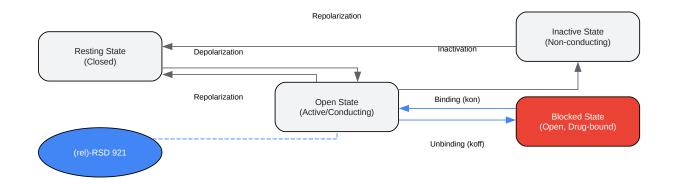
Table 3: Use-Dependent Block of Sodium Channel Isoforms by (rel)-RSD 921 at 30 Hz



Channel Isoform	Concentration (µM)	% Block	Source
Rat Heart (rNav1.5)	100	81 ± 4	[6]
Rat Skeletal Muscle (rNav1.4)	100	40 ± 5	[6]
Rat Neuronal (rNav1.2)	100	24 ± 3	[6]

Signaling Pathway and Mechanism of Action

The interaction of **(rel)-RSD 921** with the sodium channel is state-dependent, with a higher affinity for the open state. This leads to a more pronounced block at higher frequencies of channel opening (use-dependency), a characteristic particularly evident in cardiac sodium channels.[1]



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Caption: Proposed mechanism of **(rel)-RSD 921** interaction with voltage-gated sodium channels.

Experimental Protocols

The primary experimental model for characterizing the electrophysiological properties of **(rel)-RSD 921** has been the Xenopus laevis oocyte expression system coupled with a two-electrode

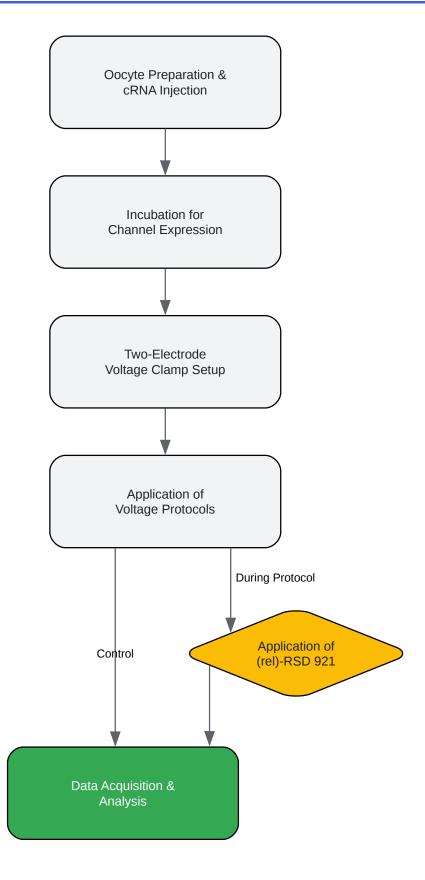


voltage clamp.[1][3]

Two-Electrode Voltage Clamp in Xenopus Oocytes

- 1. Oocyte Preparation and cRNA Injection:
- Mature female Xenopus laevis frogs are anesthetized.
- Oocytes are surgically removed and defolliculated.
- cRNA encoding the desired sodium channel α and β subunits is injected into the oocytes.
- Oocytes are incubated to allow for channel expression.
- 2. Electrophysiological Recording:
- An oocyte expressing the channel of interest is placed in a recording chamber and perfused with a specific external solution (e.g., ND96).
- Two microelectrodes are inserted into the oocyte: one for voltage sensing and one for current injection.
- A voltage clamp amplifier is used to hold the oocyte membrane potential at a desired level (e.g., -100 mV).
- 3. Data Acquisition:
- Voltage protocols are applied to elicit sodium currents.
- Tonic Block Assessment: Currents are evoked by infrequent depolarizing pulses (e.g., every 6 seconds) in the absence and presence of varying concentrations of (rel)-RSD 921 to determine EC50 values.[1]
- Use-Dependent Block Assessment: Trains of depolarizing pulses at different frequencies (e.g., 1, 5, 30 Hz) are delivered to assess the extent of phasic block.[1]
- Data is recorded and analyzed to determine parameters such as current amplitude, inactivation kinetics, and the degree of block.





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Caption: Experimental workflow for two-electrode voltage clamp analysis of (rel)-RSD 921.



In Vivo Effects and Potential Therapeutic Applications

Consistent with its sodium channel blocking activity, in vivo studies in rats, dogs, and baboons have shown that **(rel)-RSD 921** dose-dependently reduces blood pressure and heart rate, and prolongs the PR and QRS intervals of the ECG.[4][5] It has also demonstrated protective effects against electrically induced arrhythmias and those caused by coronary artery occlusion in rats.[4][5] These findings underscore its potential as an antiarrhythmic agent and a local anesthetic.[4][6] The blockade of sodium channels by **(rel)-RSD 921** is enhanced under ischemic conditions (low pH and high extracellular potassium), further supporting its potential utility in treating cardiac arrhythmias associated with myocardial ischemia.[1][4]

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